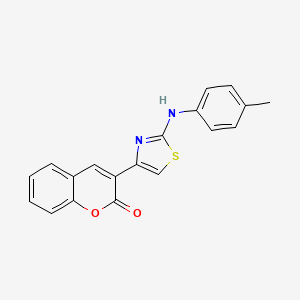
3-(2-(p-Tolylamino)thiazol-4-yl)-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14N2O2S . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot three-component reaction or a solid-state grinding method . In one method, an equimolar mixture of 3-(2-bromoacetyl)coumarin and potassium thiocyanate in ethanol is used .Molecular Structure Analysis
The thiazole ring in the molecule contains sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate haben eine antioxidative Aktivität gezeigt. Das bedeutet, dass sie schädliche freie Radikale im Körper neutralisieren können, was möglicherweise dazu beitragen kann, Krankheiten wie Krebs und Herzkrankheiten zu verhindern .
Analgetische und entzündungshemmende Aktivität
Thiazol-Derivate haben auch eine analgetische (schmerzlindernde) und entzündungshemmende Wirkung gezeigt. Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Arthritis .
Antibakterielle und antimykotische Aktivität
Thiazol-Derivate haben antimikrobielle und antimykotische Aktivitäten gezeigt, was sie möglicherweise nützlich bei der Behandlung verschiedener Infektionen macht .
Antivirale Aktivität
Einige Thiazol-Derivate haben antivirale Eigenschaften gezeigt, was auf mögliche Anwendungen bei der Behandlung von Virusinfektionen hindeutet .
Diuretische Aktivität
Thiazol-Derivate haben diuretische Eigenschaften gezeigt, d.h. sie können dazu beitragen, die vom Körper produzierte Urinmenge zu erhöhen. Dies kann bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz hilfreich sein .
Antiepileptische Aktivität
Thiazol-Derivate haben eine antikonvulsive Aktivität gezeigt, was auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie hindeutet .
Neuroprotektive Aktivität
Thiazol-Derivate haben neuroprotektive Eigenschaften gezeigt, d.h. sie könnten möglicherweise verwendet werden, um Nervenzellen vor Schäden oder Degeneration zu schützen .
Antitumor- oder Zytotoxische Aktivität
Thiazol-Derivate haben Antitumor- und zytotoxische Aktivitäten gezeigt, was auf mögliche Anwendungen in der Krebstherapie hindeutet .
Zukünftige Richtungen
The future directions in the research of thiazole derivatives like “3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
Wirkmechanismus
Target of Action
The compound 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one, also known as 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways . For instance, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, determine its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the ADME properties of thiazole derivatives.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Eigenschaften
IUPAC Name |
3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVPGQFMOYGSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
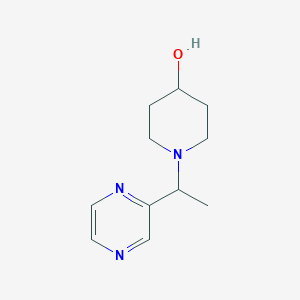
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

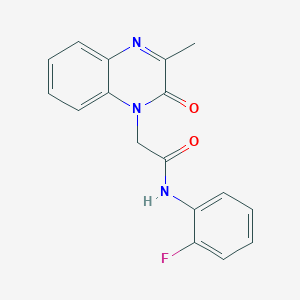
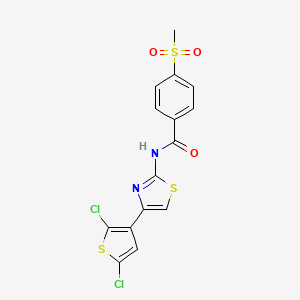
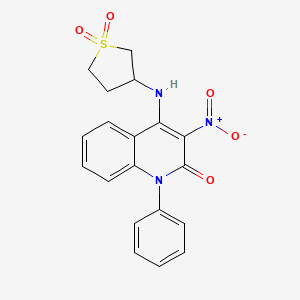
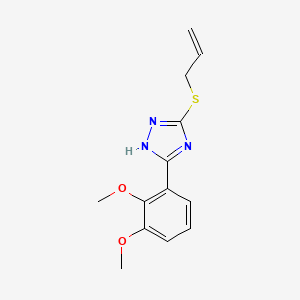

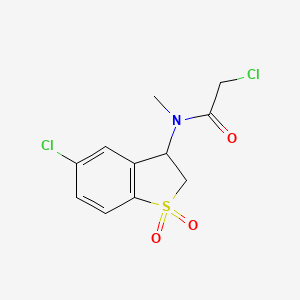
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)
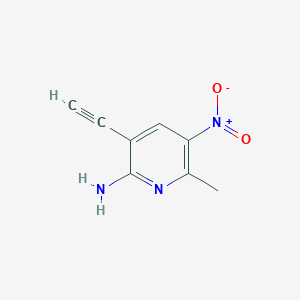
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2412798.png)
